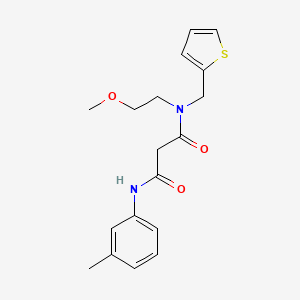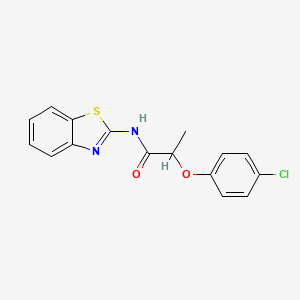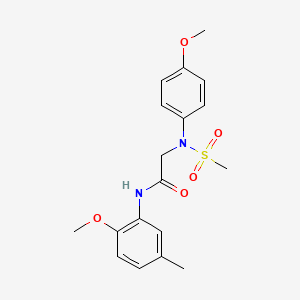
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide, also known as MET-TM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the malonamide family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and DNA. N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the biosynthesis of thymidine, a nucleotide required for DNA synthesis. In addition, N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of tetrahydrofolate, a cofactor required for the biosynthesis of nucleotides.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to exhibit various biochemical and physiological effects, including antitumor and anti-inflammatory activity. N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide and its potential applications in the treatment of various diseases. Further studies are also needed to determine the toxicity and pharmacokinetics of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide in vivo. Finally, the development of new derivatives of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide with improved pharmacological properties is an area of future research.
Conclusion
In conclusion, N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit antitumor and anti-inflammatory activity. The mechanism of action of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and DNA. N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, but also has some limitations, including its poor solubility in water and potential toxicity to normal cells. There are several future directions for research on N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide, including the optimization of its synthesis method and the development of new derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-(2-methoxyethyl)-N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-3-6-15(11-14)19-17(21)12-18(22)20(8-9-23-2)13-16-7-4-10-24-16/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDRSXROLVMIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)N(CCOC)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)
![methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934561.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3934563.png)


![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3934591.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)
![1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)